6,6'-Dibromo-1,1'-bis(2-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and scalable methods to achieve high yields. The use of continuous flow reactors and advanced purification techniques can enhance the production efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce debrominated compounds, and substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and electronic devices.
Mechanism of Action
The mechanism of action of 6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and long alkyl chains play a crucial role in its binding affinity and reactivity with target molecules. The compound may exert its effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
6,6’-Dibromo-1,1’-bi-2-naphthol: A structurally related compound with similar bromine substitution but different core structure.
4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline: Another compound with bromine atoms and long alkyl chains, used in similar applications.
Uniqueness
6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione is unique due to its specific combination of bromine atoms and decyltetradecyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(3Z)-6-bromo-3-[6-bromo-1-(2-decyltetradecyl)-2-oxoindol-3-ylidene]-1-(2-decyltetradecyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H104Br2N2O2/c1-5-9-13-17-21-25-27-31-35-39-43-53(41-37-33-29-23-19-15-11-7-3)51-67-59-49-55(65)45-47-57(59)61(63(67)69)62-58-48-46-56(66)50-60(58)68(64(62)70)52-54(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-50,53-54H,5-44,51-52H2,1-4H3/b62-61- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMMSQLECORHND-GZYRCYOKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)/C(=C/3\C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H104Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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